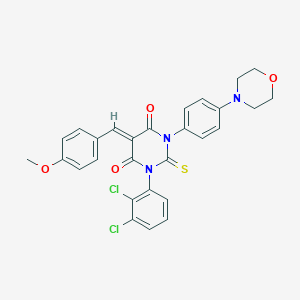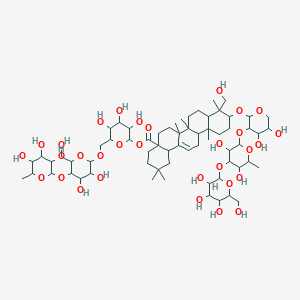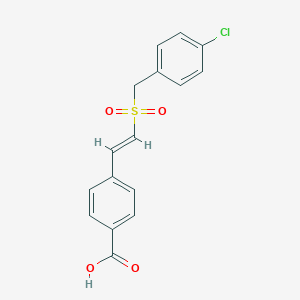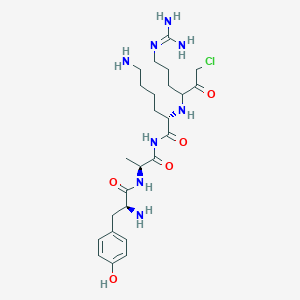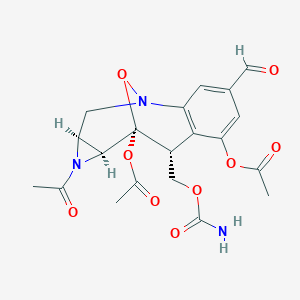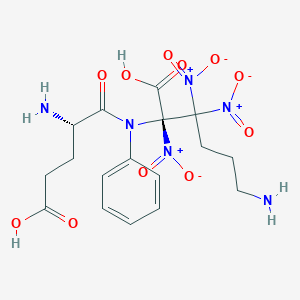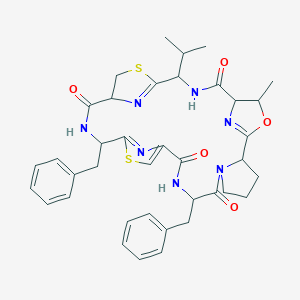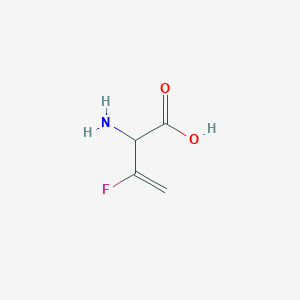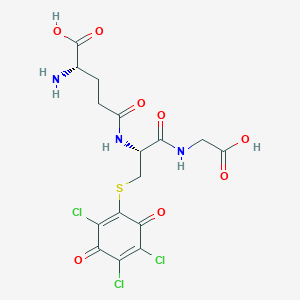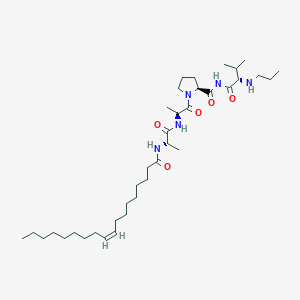
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide (OP3V) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is designed to mimic the actions of natural peptides in the body. In
科学研究应用
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for chronic pain and inflammatory disorders. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide is not fully understood. However, it is believed to act on various receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to activate these receptors, leading to the release of endogenous opioids and cannabinoids, which can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and effects. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have low toxicity and few side effects, making it a relatively safe compound to use in lab experiments. However, one limitation of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it can be difficult to synthesize and purify, which can make it a costly and time-consuming process.
未来方向
There are many potential future directions for research on Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. One area of interest is the development of more efficient and cost-effective synthesis methods for Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. Additionally, further research is needed to fully understand the mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide and its potential therapeutic applications in various fields of medicine. Finally, more research is needed to investigate the long-term effects of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide use and its potential for drug interactions with other medications.
合成方法
The synthesis of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids onto a growing peptide chain. The final product is then cleaved from the resin and purified through various chromatography techniques. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been synthesized in both solution and solid phases, with solid-phase synthesis being the more commonly used method.
属性
CAS 编号 |
121258-39-7 |
|---|---|
产品名称 |
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
分子式 |
C37H67N5O5 |
分子量 |
662 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-3-methyl-2-(propylamino)butanoyl]-1-[(2S)-2-[[(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H67N5O5/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32(43)39-29(5)34(44)40-30(6)37(47)42-27-23-24-31(42)35(45)41-36(46)33(28(3)4)38-26-8-2/h15-16,28-31,33,38H,7-14,17-27H2,1-6H3,(H,39,43)(H,40,44)(H,41,45,46)/b16-15-/t29-,30-,31-,33-/m0/s1 |
InChI 键 |
IAQMBFBKDAKXNQ-DRAQGEPQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
同义词 |
Ol-Ala-Ala-Pro-Val-NH-C3H7 oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



